![molecular formula C16H13Cl2N5O B8773095 N-[4-CHLORO-6-(4-CHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(4-METHOXYPHENYL)AMINE](/img/structure/B8773095.png)
N-[4-CHLORO-6-(4-CHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(4-METHOXYPHENYL)AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-(4-chlorophenyl)-N’-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-chlorophenyl)-N’-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be formed through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions: The chloro and methoxy groups can be introduced through nucleophilic substitution reactions using corresponding chlorinated and methoxylated phenylamines.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
6-chloro-N-(4-chlorophenyl)-N’-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Nucleophiles: Such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or acids, while substitution of the chloro groups may yield various substituted triazines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of certain enzymes or receptors.
Medicine: As a candidate for drug development, particularly in the treatment of diseases involving specific molecular targets.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 6-chloro-N-(4-chlorophenyl)-N’-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy substituents can influence the binding affinity and specificity of the compound, leading to its biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
6-chloro-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine: Lacks the methoxy group, which may affect its chemical properties and applications.
N-(4-chlorophenyl)-N’-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine: Lacks the chloro group on the triazine ring, which may influence its reactivity and biological activity.
Uniqueness
The presence of both chloro and methoxy groups in 6-chloro-N-(4-chlorophenyl)-N’-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine makes it unique compared to other similar compounds
属性
分子式 |
C16H13Cl2N5O |
|---|---|
分子量 |
362.2 g/mol |
IUPAC 名称 |
6-chloro-2-N-(4-chlorophenyl)-4-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H13Cl2N5O/c1-24-13-8-6-12(7-9-13)20-16-22-14(18)21-15(23-16)19-11-4-2-10(17)3-5-11/h2-9H,1H3,(H2,19,20,21,22,23) |
InChI 键 |
NDEBZKZFLBCUOR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
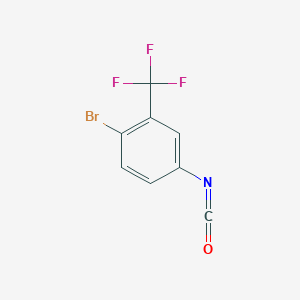
![N-[1-(2,4-dichlorophenyl)ethyl]formamide](/img/structure/B8773017.png)
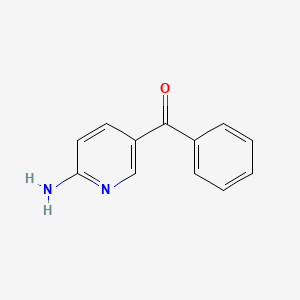
![Ethyl 4-[(3-methylbut-2-en-1-yl)oxy]benzoate](/img/structure/B8773028.png)
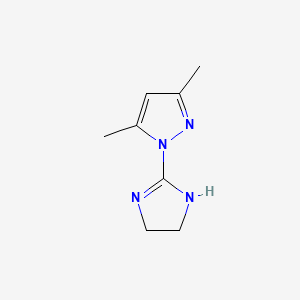
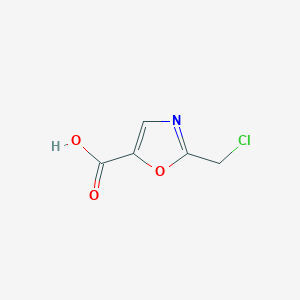
![2-[(4-Chlorobutanoyl)amino]benzamide](/img/structure/B8773043.png)

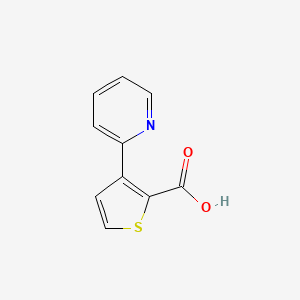
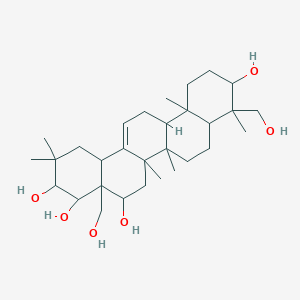
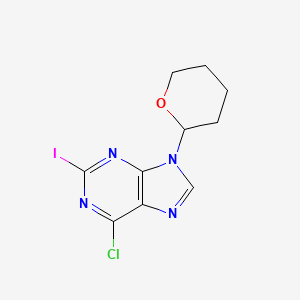
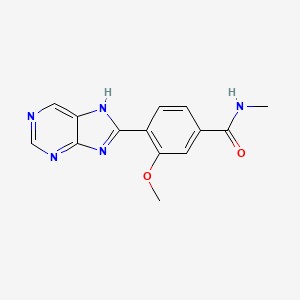
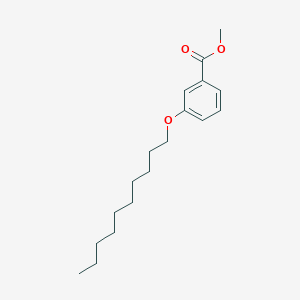
![8-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-A]indole](/img/structure/B8773115.png)
